molecular formula C15H16N2O4 B8600861 ethyl 5-formyl-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

ethyl 5-formyl-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B8600861
M. Wt: 288.30 g/mol
InChI Key: RZXUNTUZPRXFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-formyl-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

ethyl 5-formyl-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C15H16N2O4/c1-3-21-15(19)13-8-16-17(14(13)10-18)9-11-4-6-12(20-2)7-5-11/h4-8,10H,3,9H2,1-2H3

InChI Key

RZXUNTUZPRXFAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Scheme 17 Step 1: Butyl lithium 2.5 M (16.9 mmol, 8.45 mL) was added to a solution of diisopropylamine (16.9 mmol, 2.37 mL) in THF (10 mL) at −78° C. and the reaction mixture was stirred at −78° C. for 5 minutes and then at room temperature. To the resulting LDA solution was added at −78° C. a solution of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (7.68 mmol, 2 g) in THF (30 mL) and the reaction mixture was stirred for 5 minutes at −78° C. N,N-Dimethylformamide (61.5 mmol, 4.73 mL) was added and then the reaction mixture was stirred at room temperature. The reaction mixture was diluted with AcOEt and was washed with a saturated aqueous solution of NH4Cl. The combined organic phases were dried over MgSO4, were filtered and were evaporated. The crude mixture was purified by flash chromatography over silica gel using cyclohexane/AcOEt (100:0 to 80:20) as eluent to yield ethyl 5-formyl-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (4.62 mmol, 1.33 g, 60%).
Quantity
8.45 mL
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.73 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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